N-methoxy-N-methyl-4-phenylbutanamide

Description

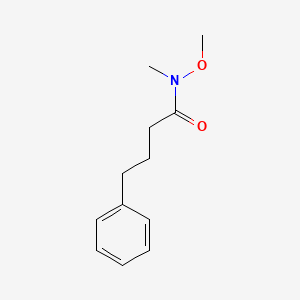

N-Methoxy-N-methyl-4-phenylbutanamide (C₁₂H₁₇NO₂) is a substituted butanamide featuring a phenyl group at the 4-position of the butanamide backbone. The amide nitrogen is substituted with both methoxy (-OCH₃) and methyl (-CH₃) groups.

Properties

IUPAC Name |

N-methoxy-N-methyl-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(15-2)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKLTVYTIZLBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCCC1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methoxy-N-methyl-4-phenylbutanamide is a compound of growing interest in medicinal chemistry and biological research. Its structure, characterized by a methoxy group and a phenyl moiety, suggests potential interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, summarizing key findings from diverse studies, including case studies and research data.

Chemical Structure and Properties

This compound features a methoxy group attached to a nitrogen atom, which is further substituted with a methyl group and a phenyl butanamide chain. This unique structure may influence its biological activity by modulating interactions with molecular targets.

The mechanism of action for this compound involves its binding to specific receptors or enzymes, potentially altering their activity. The methoxy and methyl substitutions are critical for enhancing binding affinity and specificity, which can lead to various biological effects depending on the target involved.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit quorum sensing inhibition, which can be crucial in preventing bacterial infections. Such properties suggest potential therapeutic applications in treating bacterial diseases .

- Anticancer Potential : Studies have shown that related compounds can enhance anticancer activity through various mechanisms, including modulation of cell signaling pathways and inhibition of tumor growth. For instance, structural analogs have demonstrated improved potency against different cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study explored the effects of analogs on quorum sensing in Vibrio harveyi, revealing that certain derivatives exhibited significant inhibition of bioluminescence, indicating potential as antimicrobial agents .

- Cancer Cell Line Studies : Another investigation assessed the anticancer properties of this compound analogs against various cancer cell lines. Notably, some derivatives showed up to 12-fold improvement in growth inhibition compared to standard treatments .

Research Findings

Research has consistently highlighted the following findings regarding this compound:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with N-methoxy-N-methyl-4-phenylbutanamide, differing primarily in substituents on the amide nitrogen or phenyl ring:

Key Observations :

- Steric Effects : The N-methyl group reduces steric hindrance compared to bulkier substituents like the 4-methoxybenzoyloxy group, which may improve synthetic accessibility .

Spectroscopic Properties

Data from related compounds provide insights into expected spectral features:

NMR Spectroscopy:

- N-Hydroxy-4-phenylbutanamide :

- N-((4-Methoxybenzoyl)oxy)-4-phenylbutanamide :

- 4-Methoxy-N-methylbenzamide :

For this compound, the methoxy group is expected to resonate at δ ~3.3–3.5 (¹H NMR), while the methyl group on nitrogen would appear at δ ~3.0–3.2. The phenyl protons would align with δ 7.2–7.4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.